(2R)-2-acetamido-3-sulfanylpropanamide
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Overview
Description
(2R)-2-acetamido-3-sulfanylpropanamide: is an organic compound with the molecular formula C5H10N2O2S It is a derivative of cysteine, an amino acid, and contains both an acetamido group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-acetamido-3-sulfanylpropanamide typically involves the acylation of cysteine. One common method is to react cysteine with acetic anhydride under controlled conditions to introduce the acetamido group. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through crystallization or chromatography to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-acetamido-3-sulfanylpropanamide can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also be reduced, particularly the acetamido group, to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2R)-2-acetamido-3-sulfanylpropanamide is used as a building block in organic synthesis. Its unique functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in protein modification and enzyme inhibition. It can act as a mimic of natural amino acids, providing insights into protein structure and function.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (2R)-2-acetamido-3-sulfanylpropanamide exerts its effects is primarily through its interaction with thiol groups in proteins and enzymes. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. This interaction can inhibit enzyme activity or modify protein behavior, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Cysteine: A natural amino acid with a similar structure but lacking the acetamido group.
N-acetylcysteine: A derivative of cysteine with an acetyl group attached to the amino group.
Cystamine: A disulfide derivative of cysteine.
Uniqueness: (2R)-2-acetamido-3-sulfanylpropanamide is unique due to the presence of both an acetamido group and a sulfanyl group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its analogs. The acetamido group enhances its stability and solubility, while the sulfanyl group allows for specific interactions with thiol-containing biomolecules.
Properties
IUPAC Name |
2-acetamido-3-sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-3(8)7-4(2-10)5(6)9/h4,10H,2H2,1H3,(H2,6,9)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCHIZDEQZMODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15394-73-7 |
Source
|
Record name | Acetylcysteine amide, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015394737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACETYLCYSTEINAMIDE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8Y1TY74IN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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